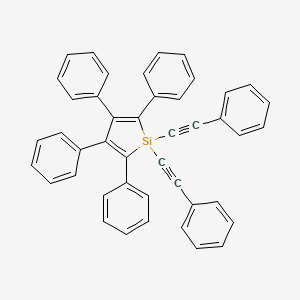
2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole is a silole derivative known for its unique electronic properties. Siloles are a class of compounds that contain a five-membered ring with silicon as one of the ring atoms. The presence of phenyl and phenylethynyl groups in this compound enhances its stability and electronic characteristics, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole typically involves the following steps:
Formation of the Silole Ring: The initial step involves the formation of the silole ring through a cyclization reaction. This can be achieved by reacting a suitable silicon-containing precursor with a diene.
Introduction of Phenyl Groups: The phenyl groups are introduced through a series of substitution reactions. This can be done using phenyl lithium or phenyl magnesium bromide as reagents.
Addition of Phenylethynyl Groups: The phenylethynyl groups are added through a Sonogashira coupling reaction, which involves the reaction of a phenylacetylene derivative with the silole compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.
化学反应分析
Types of Reactions
2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and phenylethynyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl lithium or phenyl magnesium bromide in anhydrous conditions.
Major Products Formed
Oxidation: Formation of silole oxides.
Reduction: Formation of silole hydrides.
Substitution: Formation of various substituted silole derivatives.
科学研究应用
2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex silole derivatives.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
作用机制
The mechanism of action of 2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole involves its interaction with various molecular targets and pathways:
Electronic Properties: The compound’s electronic properties are influenced by the presence of phenyl and phenylethynyl groups, which enhance its ability to participate in electron transfer reactions.
Fluorescent Properties: The compound exhibits strong fluorescence, making it useful in imaging applications. The fluorescence is a result of the conjugated system formed by the phenyl and phenylethynyl groups.
相似化合物的比较
2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole can be compared with other silole derivatives:
2,3,4,5-Tetraphenyl-1H-silole: Lacks the phenylethynyl groups, resulting in different electronic properties.
2,3,4,5-Tetraphenyl-1,1-bis(methoxycarbonyl)-1H-silole: Contains methoxycarbonyl groups instead of phenylethynyl groups, leading to different reactivity and applications.
2,3,4,5-Tetraphenyl-1,1-bis(triphenylstannyl)stannole: Contains triphenylstannyl groups, which significantly alter its chemical behavior and applications.
The uniqueness of this compound lies in its combination of phenyl and phenylethynyl groups, which confer distinct electronic and fluorescent properties, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
519137-31-6 |
|---|---|
分子式 |
C44H30Si |
分子量 |
586.8 g/mol |
IUPAC 名称 |
2,3,4,5-tetraphenyl-1,1-bis(2-phenylethynyl)silole |
InChI |
InChI=1S/C44H30Si/c1-7-19-35(20-8-1)31-33-45(34-32-36-21-9-2-10-22-36)43(39-27-15-5-16-28-39)41(37-23-11-3-12-24-37)42(38-25-13-4-14-26-38)44(45)40-29-17-6-18-30-40/h1-30H |
InChI 键 |
FTFKSVHIHOSXOF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#C[Si]2(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C#CC7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


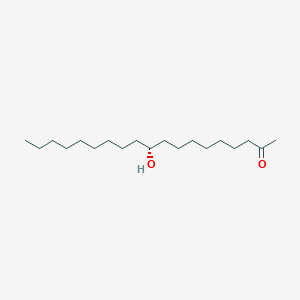
![6-[6-(Dimethylamino)-5-pentanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225605.png)
![1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one](/img/structure/B14225614.png)
![(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14225619.png)
![2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14225631.png)
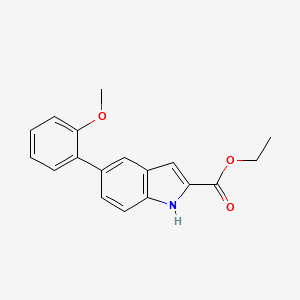
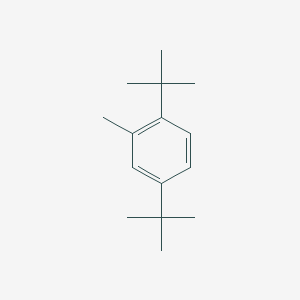
![1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14225645.png)
![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)
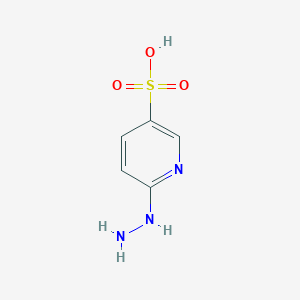
![Diethyl [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]phosphonate](/img/structure/B14225660.png)
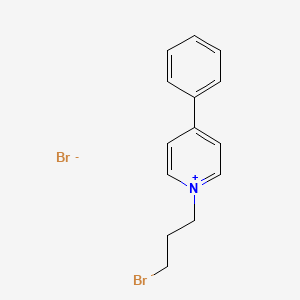
![2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14225669.png)
![6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14225670.png)
